molecular formula C9H6BrFO2 B13072398 3-(2-Bromo-4-fluorophenyl)-3-oxopropanal

3-(2-Bromo-4-fluorophenyl)-3-oxopropanal

Cat. No.: B13072398
M. Wt: 245.04 g/mol
InChI Key: UIQYNYHXWUCDDD-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-fluorophenyl)-3-oxopropanal is an organic compound characterized by the presence of a bromo and fluoro substituent on a phenyl ring, along with an oxopropanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-fluorophenyl)-3-oxopropanal typically involves the bromination and fluorination of a phenyl ring, followed by the introduction of an oxopropanal group. One common method involves the reaction of 2-bromo-4-fluorobenzaldehyde with a suitable reagent to introduce the oxopropanal group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, followed by the introduction of the oxopropanal group using continuous flow reactors. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-fluorophenyl)-3-oxopropanal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxopropanal group to an alcohol.

    Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-(2-Bromo-4-fluorophenyl)propanoic acid.

    Reduction: Formation of 3-(2-Bromo-4-fluorophenyl)-3-hydroxypropanal.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromo-4-fluorophenyl)-3-oxopropanal has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-fluorophenyl)-3-oxopropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluoro groups can enhance its binding affinity and specificity towards these targets. The oxopropanal group can participate in various chemical reactions, leading to the formation of reactive intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorophenol
  • 2-Bromo-4-fluorobenzaldehyde
  • 3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester

Uniqueness

3-(2-Bromo-4-fluorophenyl)-3-oxopropanal is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromo and fluoro substituents on the phenyl ring, along with the oxopropanal group, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H6BrFO2

Molecular Weight

245.04 g/mol

IUPAC Name

3-(2-bromo-4-fluorophenyl)-3-oxopropanal

InChI

InChI=1S/C9H6BrFO2/c10-8-5-6(11)1-2-7(8)9(13)3-4-12/h1-2,4-5H,3H2

InChI Key

UIQYNYHXWUCDDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(=O)CC=O

Origin of Product

United States

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